5-Tert-butyl-2-(2,5-dichloro-phenyl)-2H-pyrazol-3-ylamine chemical properties
5-Tert-butyl-2-(2,5-dichloro-phenyl)-2H-pyrazol-3-ylamine chemical properties
An In-depth Technical Guide to 5-Tert-butyl-2-(2,5-dichloro-phenyl)-2H-pyrazol-3-ylamine
Executive Summary
5-tert-butyl-2-(2,5-dichloro-phenyl)-2H-pyrazol-3-ylamine is a substituted aminopyrazole that represents a valuable scaffold in the fields of medicinal chemistry and materials science. The pyrazole core is a privileged structure found in numerous FDA-approved drugs, valued for its metabolic stability and versatile biological activity.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and potential applications of this specific molecule, designed for researchers and professionals in drug development. The strategic incorporation of a bulky tert-butyl group and an electron-withdrawing dichlorophenyl moiety suggests a design intended to modulate pharmacokinetic and pharmacodynamic properties, making it a compound of significant interest for targeted therapeutic development.[3]
Physicochemical and Structural Properties
The fundamental chemical and physical properties of a compound are critical for its application in experimental settings, dictating everything from solubility to reactivity.
Identifiers and Key Properties
A summary of the key identifiers and physicochemical properties for 5-tert-butyl-2-(2,5-dichloro-phenyl)-2H-pyrazol-3-ylamine is provided below.
| Property | Value | Source |
| IUPAC Name | 5-tert-butyl-2-(2,5-dichlorophenyl)-2H-pyrazol-3-amine | - |
| CAS Number | 1017781-20-2 | [4] |
| Molecular Formula | C₁₃H₁₅Cl₂N₃ | [4] |
| Molecular Weight | 284.18 g/mol | [4] |
| Physical Form | Solid | |
| SMILES | CC(C)(C)c1cc(N)n(n1)-c2cc(Cl)ccc2Cl | |
| InChI Key | KKZYUJMFCXQJQP-UHFFFAOYSA-N | |
| MDL Number | MFCD04115089 |
Structural Analysis
The structure of 5-tert-butyl-2-(2,5-dichloro-phenyl)-2H-pyrazol-3-ylamine is characterized by three key components: the central pyrazole ring, a bulky 5-position tert-butyl group, and an N2-linked 2,5-dichlorophenyl ring.
Caption: Chemical structure of the title compound.
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Tert-butyl Group: This large, sterically hindering group at the C5 position can serve as a metabolic shield, preventing enzymatic degradation at or near this position. It also enhances lipophilicity, which can improve membrane permeability.
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Dichlorophenyl Ring: The two chlorine atoms are strong electron-withdrawing groups. Their presence significantly alters the electronic properties of the pyrazole ring, influencing its reactivity and binding interactions with biological targets. The substitution pattern (2,5-) creates a specific conformational preference that can be crucial for fitting into a protein's binding pocket.
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3-Amino Group: This is a key functional handle. It acts as a hydrogen bond donor and a site for further chemical modification, allowing for the generation of compound libraries for structure-activity relationship (SAR) studies.[5]
Synthesis and Mechanistic Insights
The synthesis of 3-aminopyrazoles is a well-established area of heterocyclic chemistry. The most common and efficient methods involve the condensation of a hydrazine derivative with a β-functionalized nitrile.[6]
Proposed Synthetic Pathway
A robust and high-yielding synthesis of the title compound can be achieved through the cyclocondensation reaction between 2,5-dichlorophenylhydrazine and 4,4-dimethyl-3-oxopentanenitrile (also known as pivaloylacetonitrile).
Caption: High-level workflow for the synthesis of the title compound.
Experimental Protocol
This protocol is a representative procedure based on established methodologies for aminopyrazole synthesis.
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Reaction Setup: To a solution of 4,4-dimethyl-3-oxopentanenitrile (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add 2,5-dichlorophenylhydrazine (1.0-1.1 eq).
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Causality: Ethanol or acetic acid serves as a protic solvent that facilitates the reaction. Acetic acid can also act as a catalyst for the initial condensation step (hydrazone formation).
-
-
Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
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Causality: Heating provides the necessary activation energy for both the initial hydrazone formation and the subsequent intramolecular cyclization onto the nitrile group.
-
-
Workup and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
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Causality: Cooling reduces the solubility of the product, often leading to its crystallization and simplifying isolation.
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-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
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Causality: Recrystallization or chromatography removes unreacted starting materials and any side products, yielding the final compound in high purity, which is critical for subsequent biological testing.
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Spectroscopic Characterization
Structural elucidation and purity confirmation are performed using standard spectroscopic techniques. The following are predicted data based on the compound's structure.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.50 | d | 1H | Ar-H | Aromatic proton ortho to chlorine. |
| ~7.40 | dd | 1H | Ar-H | Aromatic proton between two chlorines. |
| ~7.30 | d | 1H | Ar-H | Aromatic proton meta to both chlorines. |
| ~5.80 | s | 1H | Pyrazole C4-H | Singlet proton on the pyrazole ring. |
| ~3.80 | br s | 2H | -NH₂ | Broad singlet for the amine protons. |
| ~1.35 | s | 9H | -C(CH₃)₃ | Sharp singlet for the nine equivalent tert-butyl protons. |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~160-165 | Pyrazole C5-tBu |
| ~150-155 | Pyrazole C3-NH₂ |
| ~130-140 | Aromatic Quaternary Carbons (C-Cl, C-N) |
| ~125-130 | Aromatic CH Carbons |
| ~90-95 | Pyrazole C4-H |
| ~32 | Quaternary Carbon of tBu |
| ~30 | Methyl Carbons of tBu |
Predicted IR and Mass Spectrometry Data
| Technique | Characteristic Peaks / m/z | Interpretation |
| IR (Infrared) | 3300-3500 cm⁻¹ (two bands) | N-H stretching of the primary amine. |
| ~2960 cm⁻¹ | C-H stretching of the tert-butyl group. | |
| ~1620 cm⁻¹ | N-H scissoring bend. | |
| ~1580 cm⁻¹ | C=N and C=C stretching of the aromatic rings. | |
| MS (Mass Spec) | m/z 283/285/287 [M]⁺ | Molecular ion peak showing the characteristic isotopic pattern for two chlorine atoms. |
Chemical Reactivity and Derivatization Potential
The molecule possesses two primary sites for chemical modification, making it an excellent starting point for library synthesis in drug discovery programs.
Caption: Potential derivatization pathways for the title compound.
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Reactions at the Amino Group: The exocyclic amine is nucleophilic and can readily react with various electrophiles. This is the most common site for derivatization to explore SAR. For example, reaction with sulfonyl chlorides can produce sulfonamides, a class of compounds with a wide range of biological activities.[1]
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Reactions on the Pyrazole Ring: The C4 position of the pyrazole ring is the most likely site for electrophilic substitution, such as halogenation (e.g., using N-bromosuccinimide). Introducing substituents at this position can further modulate the compound's properties.
Applications in Research and Drug Discovery
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, with derivatives showing a vast array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[7][8][9]
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As a Building Block: This compound serves as a key intermediate for constructing more complex molecules. The combination of the dichlorophenyl ring and the tert-butyl group is a pattern seen in various kinase inhibitors, suggesting its potential use in oncology research.[3]
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Pharmacological Relevance: The N-phenyl, 3-tert-butyl pyrazole substitution pattern has been identified as favorable for potent biological activity in certain contexts, such as FLT3 inhibition for acute myeloid leukemia.[3] The dichlorination pattern further refines the electronic and steric profile, potentially enhancing selectivity and metabolic stability.
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Materials Science: Aminopyrazoles can also act as ligands in coordination chemistry, opening avenues for the development of novel catalysts or functional materials.[10]
Safety and Handling
Based on available data, this compound should be handled with appropriate care in a laboratory setting.
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Hazard Classification: Acutely toxic (Category 3, Oral).
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GHS Pictogram: GHS06 (Skull and Crossbones).
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Hazard Statement: H301: Toxic if swallowed.
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Precautionary Statements: P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
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Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin.
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Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
5-Tert-butyl-2-(2,5-dichloro-phenyl)-2H-pyrazol-3-ylamine is a highly functionalized heterocyclic compound with significant potential as a building block in drug discovery and materials science. Its distinct structural features—a bulky lipophilic group, an electron-deficient aromatic system, and a reactive amino handle—provide a versatile platform for chemical exploration. The synthetic accessibility and potential for diverse derivatization make it an attractive starting point for developing novel compounds with tailored biological or material properties.
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